![molecular formula C10H13N3O3S B1468665 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid CAS No. 1493016-28-6](/img/structure/B1468665.png)

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

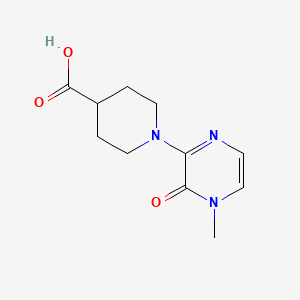

The synthesis of compounds like “1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are often influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions has demonstrated interesting antibacterial activities, especially against A. baumannii and M. tuberculosis H37Rv strains. These compounds have been identified as potent starting points for the development of new antimycobacterial agents due to their effective minimum inhibitory concentrations (MIC values) compared to standard drugs (Nural et al., 2018).

Multicomponent Synthesis Approaches

Research on the synthesis of functionalized spiro[indoline-3,2'-pyrrolizines], spiro[indoline-3,3'-pyrrolidines], and spiro[indoline-3,6'-pyrrolo[1,2-c]thiazoles] through multicomponent reactions has been reported. These approaches utilize secondary α-amino acids, including proline, sarcosine, and thiazolidine-4-carboxylic acid, to achieve compounds with high diastereoselectivity and good yields (Sun et al., 2015).

Bioassay of Novel Substituted Derivatives

A study synthesized a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines with various heterocyclic fragments, demonstrating enhanced antibacterial properties against both Gram-positive and Gram-negative bacterial strains when compared to Oxytetracycline. This highlights the potential of these compounds in the development of new antibiotics (Sapijanskaitė-Banevič et al., 2020).

Acetylcholinesterase (AChE) Inhibitory Activity

The synthesis of novel dispiro derivatives involving 1,3-dipolar cycloaddition of azomethine ylides has led to compounds with significant AChE inhibitory activity, which could be beneficial in treating diseases such as Alzheimer's. Among these, specific compounds have shown potent IC50 values, indicating their potential as AChE inhibitors (Sivakumar et al., 2013).

Antimycobacterial Activity and Acid Dissociation Constants

Studies involving the synthesis of polyfunctionalized derivatives containing thiazole, coumarin, and pyrrolidine motifs have demonstrated antimycobacterial activity against the M. tuberculosis H37Rv strain. The acid dissociation constants of these compounds were determined, contributing valuable data for the design of new antimycobacterial agents (Nural, 2018).

Orientations Futures

The future directions in the research and development of “1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid” and similar compounds involve the design of new compounds with different biological profiles . This can be achieved by modifying the physicochemical parameters and exploring different synthetic strategies .

Mécanisme D'action

Target of Action

Compounds containing indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of cellular targets .

Mode of Action

Compounds containing indole and thiazole scaffolds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds containing indole and thiazole scaffolds have been associated with a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Compounds containing indole and thiazole scaffolds have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c14-8(12-10-11-2-4-17-10)6-13-3-1-7(5-13)9(15)16/h2,4,7H,1,3,5-6H2,(H,15,16)(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOAPSXNLYWNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

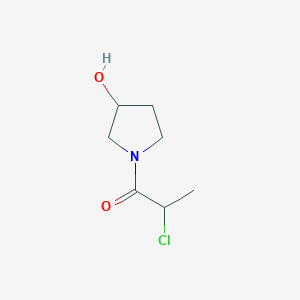

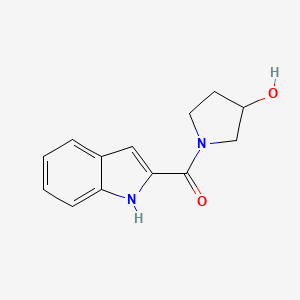

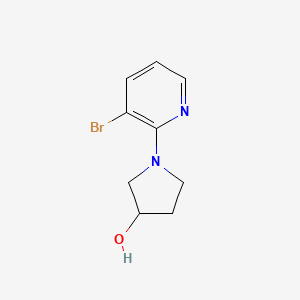

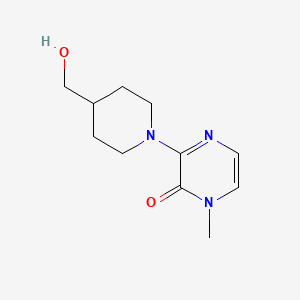

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)

![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)

![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)